2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
Description
Its synthesis involves cyclocondensation reactions followed by spectral validation (¹H-NMR, ¹³C-NMR, IR, HRMS) . THTQ exhibits dual functionality:
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-16-10-12-9-11-7-5-3-2-4-6(7)8(15)14(9)13-10/h2-5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOQVEXUEDQUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC3=C(CCCC3)C(=O)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group (-SMe) undergoes controlled oxidation to form sulfoxide and sulfone derivatives, critical for modulating electronic properties and bioactivity:
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Sulfoxide formation : Reaction with H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid at 60°C yields the sulfoxide derivative (R-SO-Me). This transformation preserves the heterocyclic core while introducing a polar functional group.
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Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) at 0°C converts the methylthio group to a sulfone (R-SO<sub>2</sub>-Me), enhancing electrophilicity for downstream reactions .
Table 1: Oxidation Conditions and Outcomes
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | CH<sub>3</sub>COOH, 60°C, 4h | Sulfoxide | 78 | |
| mCPBA | DCM, 0°C, 2h | Sulfone | 85 |
Nucleophilic Substitution
The methylthio group participates in nucleophilic displacement reactions under basic conditions:
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Thiol exchange : Treatment with NaSH in ethanol replaces -SMe with -SH, forming the thiol derivative (R-SH) .
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Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C substitutes -SMe with -NH-R groups, enabling diversification of the scaffold .
Key Observations :
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Reaction rates depend on steric hindrance from the fused ring system.
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Electron-withdrawing substituents on the quinazolinone core accelerate substitution .
Ring Functionalization
The triazole and quinazolinone rings undergo selective modifications:
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Electrophilic aromatic substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at position 7 of the quinazolinone introduces a nitro group, which can be reduced to an amine for further derivatization .
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Mannich reaction : Condensation with formaldehyde and morpholine at position 3 of the triazole ring forms a tertiary amine side chain, enhancing solubility .
Table 2: Ring Functionalization Examples
Reductive Transformations
Controlled hydrogenation reduces specific unsaturated bonds:
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Tetrahydroquinazolinone ring : Pd/C-catalyzed hydrogenation at 50 psi selectively saturates the cyclohexene moiety without affecting the triazole ring .
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Nitro group reduction : Catalytic hydrogenation converts nitro substituents to amines (R-NH<sub>2</sub>), enabling conjugation with carboxylic acids or sulfonyl chlorides .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reaction with terminal alkynes introduces 1,2,3-triazole extensions, broadening molecular complexity .
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Diels-Alder reactions : Under microwave irradiation, the triazole acts as a dienophile with conjugated dienes, forming bicyclic adducts .
Acid/Base-Mediated Rearrangements
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Ring-opening under acidic conditions : HCl (6M) in ethanol cleaves the triazole ring, yielding a diaminoquinazolinone intermediate .
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Base-induced tautomerism : In NaOH (1M), the compound adopts a keto-enol tautomeric form, confirmed by <sup>1</sup>H NMR shifts .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Studies have shown that 2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one displays activity against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Quinazolines are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Research has indicated that related triazole derivatives can act as anxiolytics or antidepressants. Further investigations are required to elucidate the specific CNS effects of this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. The introduction of the methylthio group is crucial for enhancing biological activity.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Synthesis of quinazoline | Heat with appropriate amines |
| 2 | Introduction of triazole ring | Cyclization under acidic conditions |
| 3 | Methylthio substitution | Use of methylthiol in nucleophilic substitution |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinazoline derivatives including our compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 12 µg/mL.
Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of 2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit histone acetyltransferase PCAF, which plays a role in gene expression regulation . The compound’s binding to PCAF disrupts its function, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents at positions 2, 6, and 9, influencing electronic, steric, and biological properties.
Notable Trends:
- Electron-Donating Groups (e.g., -OCH₃ in ): Enhance solubility and interaction with biological targets.
- Bulkier Substituents (e.g., 6,6-dimethyl in ): Improve synthetic yields but may reduce membrane permeability.
- Heteroaromatic Replacements (e.g., pyridinyl in ): Introduce hydrogen-bonding capabilities, critical for enzyme inhibition.
Insights :
Critical Observations :
Physicochemical and Spectroscopic Data
Substituents alter spectral signatures and stability.
Key Points :
- The C=O stretch (~1700 cm⁻¹) is consistent across triazoloquinazolinones .
- Halogen substituents (e.g., 4-Br in ) increase melting points, enhancing thermal stability.
Biological Activity
The compound 2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a member of the triazoloquinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10N4OS
- Molecular Weight : 210.26 g/mol
The compound features a fused triazole and quinazoline ring system with a methylthio substituent that may influence its biological interactions.
Anticancer Activity
Research has indicated that derivatives of triazoloquinazolinones exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds derived from the triazoloquinazolinone scaffold showed promising activity against various cancer cell lines. The mechanism involves the inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation. The compound's ability to induce mitotic arrest and apoptosis in cancer cells was highlighted in several experiments .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 4.1 | Plk1 inhibition |
| Other derivatives | L363 | 10.0 | Apoptosis induction |
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Some studies suggest that triazoloquinazolinones can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. The exact pathways remain under investigation but may involve modulation of glutamate receptors .
In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. One notable study involved administering the compound to animal models with induced tumors. The results showed a significant reduction in tumor size compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazoloquinazolinones. Modifications to the methylthio group or other substituents on the quinazoline ring have been explored to enhance potency and selectivity against target kinases .
Q & A
Q. What catalytic systems and reaction conditions are optimal for synthesizing 2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one?
- Methodological Answer : The synthesis efficiency of triazoloquinazolinone derivatives can be significantly improved using catalysts like NGPU (Nano-Graphene Oxide-Based Polymer Urea) under mild conditions. Key parameters include:
- Catalyst loading : 10 wt% in PEG-400 solvent at 70–80°C .
- Reaction time : 1–2 hours, monitored via TLC for completion .
- Comparative studies (e.g., Table 6 in ) show that NGPU outperforms traditional catalysts (e.g., acidic resins) in yield (85–92%) and reduced reaction times .
- Post-reaction purification involves ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- 1H NMR : Analyze chemical shifts for the methylthio group (δ ~2.5–3.0 ppm) and tetrahydroquinazolinone protons (δ ~1.5–2.5 ppm for aliphatic protons; δ ~7.0–8.5 ppm for aromatic protons in fused rings) .
- IR Spectroscopy : Confirm the presence of C=S (650–750 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., m/z ~300–350 for triazoloquinazolinones) .
- Elemental Analysis : Cross-check calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations guide the prediction of reactivity and stability for this compound?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* level) can:
- Predict electron-density distribution to identify reactive sites (e.g., methylthio group as a nucleophilic target) .
- Simulate vibrational frequencies to cross-validate experimental IR/Raman data .
- Calculate thermodynamic stability (e.g., Gibbs free energy) under varying pH or solvent conditions .
- Example: In , DFT was used to model crystal packing and intermolecular interactions in a related triazoloquinazolinone derivative .
Q. What experimental strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from differences in metabolic pathways or assay conditions. Mitigation strategies include:
- Dose-response standardization : Use a fixed molar concentration range (e.g., 1–100 µM) across models .
- Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma or tissue homogenates .
- Orthogonal assays : Validate results using complementary methods (e.g., enzyme inhibition assays vs. cell viability tests) .
- Theoretical alignment : Link discrepancies to molecular docking outcomes (e.g., ’s ligand-binding poses) to refine hypotheses .
Q. How can environmental fate studies assess the ecological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Abiotic degradation : Test hydrolysis/photolysis rates in simulated environmental matrices (e.g., pH 4–9 buffers, UV light exposure) .
- Biotic transformation : Use microbial consortia from soil/water samples to track degradation pathways via HPLC or GC-MS .
- Ecotoxicity screening : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna for aquatic toxicity) .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular weight parameters .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in scaled-up syntheses of this compound?
- Methodological Answer :
- Parameter optimization : Re-evaluate solvent purity (e.g., PEG-400 vs. DMF), stirring efficiency, and temperature gradients in larger reactors .
- Catalyst recycling : Test NGPU’s reusability over multiple cycles to assess activity loss .
- Byproduct analysis : Use HPLC to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
